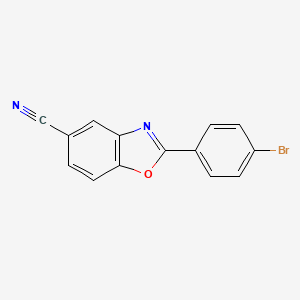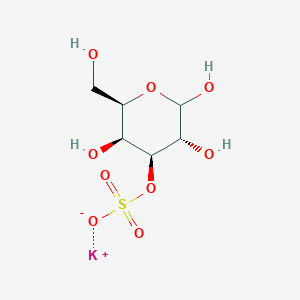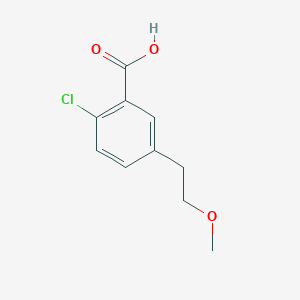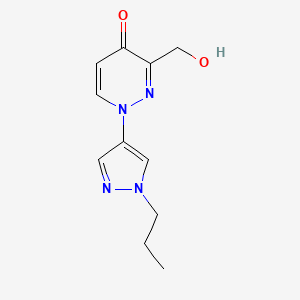
Benzenamine, 4,4'-(2,5-oxazolediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4,4’-(2,5-oxazolediyl)bis- is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of benzenamine groups linked through an oxazole ring, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-(2,5-oxazolediyl)bis- typically involves the reaction of benzenamine derivatives with oxazole precursors under controlled conditions. One common method involves the condensation of 4-aminobenzoic acid with oxazole-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4,4’-(2,5-oxazolediyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxazole ring into a more saturated structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated oxazole derivatives.
Substitution: Halogenated benzenamine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4,4’-(2,5-oxazolediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in bioimaging due to its unique optical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the production of advanced materials such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Benzenamine, 4,4’-(2,5-oxazolediyl)bis- involves its interaction with molecular targets such as DNA and proteins. The oxazole ring can intercalate between DNA bases, disrupting the normal function of the DNA and leading to cell death. Additionally, the benzenamine groups can form covalent bonds with protein residues, inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenamine, 4,4’-[1,4-phenylenebis(2,5-oxazolediyl)]bis-
- Benzenamine, 4,4’-(2,5-oxazolediyl)bis[N,N-dimethyl-]
Uniqueness
Benzenamine, 4,4’-(2,5-oxazolediyl)bis- stands out due to its unique combination of benzenamine and oxazole functionalities, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C15H13N3O |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
4-[2-(4-aminophenyl)-1,3-oxazol-5-yl]aniline |
InChI |
InChI=1S/C15H13N3O/c16-12-5-1-10(2-6-12)14-9-18-15(19-14)11-3-7-13(17)8-4-11/h1-9H,16-17H2 |
InChI-Schlüssel |
JSXLCLMHHLGJGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CN=C(O2)C3=CC=C(C=C3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-fluorobenzoate](/img/structure/B13868024.png)
![N-[2-(7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate](/img/structure/B13868028.png)
![[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]boronic acid](/img/structure/B13868029.png)

![[4-[1-Hydroxy-2-(methylamino)ethyl]phenyl] acetate](/img/structure/B13868039.png)




![3-[Methyl-(5-methylthiophen-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13868061.png)

![N-[(3,4-dichlorophenyl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13868068.png)
![2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine](/img/structure/B13868071.png)
